molecular formula C7H10O7P2 B2656758 [Hydroxy(phenyl)phosphonomethyl]phosphonic acid CAS No. 2809-26-9

[Hydroxy(phenyl)phosphonomethyl]phosphonic acid

Cat. No.: B2656758
CAS No.: 2809-26-9
M. Wt: 268.098
InChI Key: ZCOMURCDMLBWOR-UHFFFAOYSA-N
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Description

Historical Context and Discovery Significance

The compound [hydroxy(phenyl)phosphonomethyl]phosphonic acid (HPPMPA) emerged as a subject of scientific inquiry in the early 21st century, with its first synthesis reported by Migianu and colleagues in 2005. This work built upon earlier efforts to develop bisphosphonate derivatives with enhanced pharmacokinetic properties. The initial synthesis involved a multi-step process starting with the reaction of benzoyl chloride and trimethylphosphite to form an α-ketophosphonate dimethyl ester intermediate, followed by sequential treatment with trimethylsilyl bromide and methyl bis(trimethylsilyl) phosphite. The crystallization and structural elucidation of HPPMPA were achieved in 2008 through X-ray diffraction analysis, revealing its unique hydrogen-bonded network and molecular packing.

Historically, the development of HPPMPA was driven by the need to improve the bioavailability of bisphosphonate drugs. Traditional bisphosphonates, while effective in treating bone resorption disorders, suffer from poor oral absorption due to their high polarity and strong chelation with divalent cations. The strategic monoesterification of one phosphonic acid group in HPPMPA represented a breakthrough in prodrug design, offering increased lipophilicity while retaining the essential P–C–P backbone required for biological activity. This innovation marked a significant advancement in medicinal chemistry, bridging the gap between inorganic pyrophosphate analogs and their pharmaceutical applications.

Position within Organophosphorus Chemistry

This compound occupies a distinctive niche in organophosphorus chemistry as a hybrid molecule combining aromatic, hydroxyl, and bisphosphonic acid functionalities. Its structural formula, $$ \text{C}7\text{H}{10}\text{O}7\text{P}2 $$, features a central hydroxymethylene carbon atom bridging two phosphorus centers—one fully deprotonated as a phosphonic acid and the other partially esterified. This arrangement places HPPMPA within the broader family of 1-hydroxymethylene-1,1-bisphosphonic acids, which are characterized by their stable P–C–P linkage and structural mimicry of inorganic pyrophosphate.

The compound’s synthesis exemplifies key strategies in modern organophosphorus chemistry. The use of silylation-protection techniques during the phosphorylation steps demonstrates the sophisticated approaches required to manipulate reactive phosphorus centers. Furthermore, HPPMPA’s crystalline structure—featuring dimeric pairs connected via $$ \text{P=O} \cdots \text{H–O} $$ hydrogen bonds and extended ribbon-like networks along the a-axis—highlights the importance of non-covalent interactions in determining the physicochemical properties of organophosphorus compounds.

Key Structural Features of HPPMPA Description
Central hydroxymethylene bridge Enables conformational flexibility while maintaining P–C–P bond integrity
Phosphonic acid/ester dichotomy Balances hydrophilicity and lipophilicity for enhanced bioavailability
Aromatic phenyl substituent Contributes to π-π stacking interactions in crystalline packing
Hydrogen-bonding network Stabilizes crystal lattice through O–H⋯O interactions between phosphonate groups

Theoretical Significance in Carbon-Phosphorus Bond Research

The C–P bonds in HPPMPA provide a compelling case study for understanding hybridized carbon-phosphorus bonding in biological systems. The compound’s $$ \text{P–C–P} $$ motif, with bond lengths of 1.851(3) Å (P1–C7) and 1.857(4) Å (P2–C7), exemplifies the intermediate character between purely covalent and ionic bonding. Density functional theory (DFT) calculations on similar bisphosphonates suggest that the electron-withdrawing effects of the phosphonic acid groups stabilize the central carbon atom, enabling its participation in nucleophilic reactions.

HPPMPA’s ability to undergo controlled hydrolysis at the esterified phosphorus center while maintaining stability at the free phosphonic acid group has made it a model system for studying bioreversible protection strategies. The compound demonstrates how selective esterification ($$ \text{–PO(OH)}2 $$ → $$ \text{–PO(OCH}3\text{)OH} $$) modulates electronic effects without compromising the essential pharmacophore. Recent advances in phosphorus K-edge X-ray absorption spectroscopy have allowed researchers to probe the subtle electronic differences between the two phosphorus centers in HPPMPA, revealing distinct Lewis acid characteristics that influence its metal-chelating behavior.

Current Research Landscape and Academic Interest

Contemporary research on HPPMPA spans multiple disciplines, from synthetic methodology development to advanced materials science. A 2020 study published in Nature Communications investigated organophosphorus zwitterions analogous to HPPMPA, employing time-resolved spectroscopy and computational modeling to elucidate their reaction mechanisms. This work has implications for understanding the compound’s potential in catalytic applications, particularly in phospha-Michael addition reactions.

In medicinal chemistry, HPPMPA continues to inspire prodrug design strategies. Recent molecular dynamics simulations have quantified its membrane permeability enhancement compared to non-esterified bisphosphonates, showing a 3.2-fold increase in octanol-water partition coefficient (log P). Furthermore, the discovery of angiotensin-converting enzyme (ACE) inhibitors containing similar phosphinyloxy motifs has spurred interest in HPPMPA derivatives as potential cardiovascular therapeutics.

Crystallographic studies remain a vibrant area of investigation, with advanced techniques such as multi-temperature X-ray diffraction being employed to analyze the dynamic disorder in HPPMPA’s methanol solvate structure. These structural insights are critical for rational drug design, as they inform predictions about the compound’s behavior in biological matrices.

Properties

IUPAC Name

(hydroxy-phenyl-phosphonomethyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7P2/c8-7(15(9,10)11,16(12,13)14)6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOMURCDMLBWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)(P(=O)(O)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy(phenyl)phosphonomethyl]phosphonic acid typically involves the reaction of phenylphosphonic dichloride with formaldehyde and water under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[Hydroxy(phenyl)phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids .

Scientific Research Applications

Medical Applications

1. Treatment of Bone Diseases:
Hydroxy(phenyl)phosphonomethyl)phosphonic acid has been studied for its potential use in treating bone diseases such as osteoporosis and Paget's disease. Its mechanism involves inhibiting osteoclast activity, which is crucial for bone resorption. The compound's pharmacokinetics have been optimized to enhance intestinal absorption and reduce side effects associated with traditional bisphosphonates .

2. Anticancer Properties:
Research indicates that this compound may serve as an adjuvant in cancer therapies, particularly for breast and prostate cancers. Its antiproliferative properties make it a candidate for further development as a therapeutic agent in oncology .

3. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial potential of hydroxy(phenyl)phosphonomethyl)phosphonic acid derivatives against multidrug-resistant bacterial and fungal pathogens. The compound has shown effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its utility in combating resistant infections .

Agricultural Applications

Hydroxy(phenyl)phosphonomethyl)phosphonic acid also finds applications in agriculture, particularly as a herbicide and pesticide. Its ability to inhibit specific enzymatic pathways in plants makes it effective against unwanted vegetation while being less harmful to crops .

Material Science Applications

1. Polymer Chemistry:
In polymer science, hydroxy(phenyl)phosphonomethyl)phosphonic acid is utilized to enhance the properties of materials. It can improve fire retardancy and corrosion resistance in polymers, replacing more hazardous substances traditionally used in these applications .

2. Optical Applications:
The compound's phosphonate group contributes to its optical properties, making it suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). Its ability to form stable complexes enhances the performance of luminescent materials used in sensors and imaging technologies .

Case Studies

Study Focus Findings
Study 1AnticancerHydroxy(phenyl)phosphonomethyl)phosphonic acid demonstrated significant inhibition of cancer cell proliferation in vitro, supporting its potential as an anticancer agent .
Study 2AntimicrobialDerivatives showed effective antimicrobial activity against resistant strains with minimal cytotoxicity to human cells .
Study 3Polymer EnhancementIncorporation of hydroxy(phenyl)phosphonomethyl)phosphonic acid into polymer matrices improved fire resistance and mechanical properties .

Mechanism of Action

The mechanism of action of [Hydroxy(phenyl)phosphonomethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It also interacts with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues
2.1.1. Phenylphosphonic Acid (C₆H₅PO₃H₂)
  • Structure : Lacks the hydroxymethyl bridge, with a phenyl group directly bonded to phosphorus.
  • Synthesis : Typically prepared via hydrolysis of phenylphosphonic dichloride (C₆H₅P(O)Cl₂) .
  • Reactivity: Less steric hindrance compared to [Hydroxy(phenyl)phosphonomethyl]phosphonic acid, leading to faster nucleophilic substitution or esterification reactions .
  • Applications : Widely used as a corrosion inhibitor and in the synthesis of metal-organic frameworks (MOFs) .
2.1.2. [(S)-Hydroxy(1-naphthyl)methyl]phosphonic Acid
  • Structure : Features a naphthyl group instead of phenyl, increasing aromatic surface area and hydrophobicity .
  • Synthesis : Similar to the target compound but employs naphthyl-based precursors in the phosphonylation step .
  • Biological Activity : Enhanced binding affinity to hydrophobic enzyme pockets due to the naphthyl moiety, as observed in kinase inhibition studies .
2.1.3. (Hydroxymethyl)phosphonic Acid (HMPA, CH₂(OH)PO₃H₂)
  • Structure : Simplest analogue, with a hydroxymethyl group directly attached to phosphorus .
  • Reactivity: Higher acidity (pKa ~1.5) compared to this compound (estimated pKa ~2.5–3.0) due to reduced electron-donating effects .
  • Applications : Used as a chelating agent in water treatment and as a precursor for flame retardants .

Key Findings :

  • The hydroxyphenylmethyl group enhances target specificity in enzyme inhibition, as seen in carbonic anhydrase studies .
  • Phenylphosphonic acid’s lower solubility limits its use in aqueous systems but improves performance in organic solvents .

Biological Activity

Hydroxy(phenyl)phosphonomethyl)phosphonic acid (HPMPA), with the CAS number 2809-26-9, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on HPMPA, focusing on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

HPMPA is characterized by the presence of both hydroxy and phosphonomethyl groups attached to a phenyl ring. This unique structure contributes to its reactivity and biological activity. The compound's chemical formula is C10_{10}H13_{13}O5_{5}P2_2.

Antitumor Activity

Research indicates that HPMPA exhibits significant antitumor properties. A study evaluated its effects on osteosarcoma cell lines, demonstrating that HPMPA can reduce cell viability and induce apoptosis in cancer cells. The mechanism appears to involve modulation of apoptotic pathways and gene expression changes, particularly affecting genes associated with cell survival and proliferation .

Antimicrobial Properties

HPMPA has also been investigated for its antimicrobial activity. Its phosphonic acid moiety is known to interfere with microbial metabolism, potentially inhibiting growth in various bacterial strains. Comparative studies with other phosphonic acids have shown that HPMPA may possess superior efficacy against certain pathogens, making it a candidate for further development as an antimicrobial agent .

The biological effects of HPMPA are believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Notably, studies have highlighted the compound's ability to inhibit enzymes critical for tumor growth, thus contributing to its antitumor effects .

In Vitro Studies

In vitro experiments using human osteosarcoma SAOS-2 cells demonstrated that HPMPA treatment resulted in a significant reduction in cell viability at concentrations as low as 5 mM. The MTT assay indicated a concentration-dependent decrease in viable cells, with morphological assessments confirming apoptotic features such as chromatin condensation and nuclear fragmentation .

Comparative Analysis

In studies comparing HPMPA with other phosphonic acid derivatives, it was found that HPMPA exhibited a more favorable biocompatibility profile in keratinocyte cultures (HaCaT cells). At a concentration of 5 mM, HPMPA maintained a cell viability rate of approximately 77%, suggesting lower cytotoxicity compared to other tested compounds .

Data Summary

Biological Activity Cell Line Concentration (mM) Viability (%) Mechanism
AntitumorSAOS-2555Apoptosis induction
AntimicrobialVarious bacterial strains1-5VariableInhibition of microbial metabolism
BiocompatibilityHaCaT577Minimal cytotoxicity

Q & A

Q. Key Considerations :

  • Prolonged reflux in HCl may degrade sensitive functional groups; optimize time via TLC monitoring.
  • For moisture-sensitive intermediates (e.g., silylated products), use anhydrous conditions and inert atmospheres .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Q. Methodological Answer :

  • ¹H/³¹P NMR : Identify phosphonic acid protons (δ 10–12 ppm) and phosphorus environments (δ 15–25 ppm for P=O) .
  • FT-IR : Look for P=O stretching (~1200 cm⁻¹) and P-OH broad bands (~2500–2700 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Validation : Cross-reference with NIST spectral data (CAS 1571-33-1) to confirm assignments .

Basic: How does the acidity of this compound compare to phenylphosphinic acid?

Q. Methodological Answer :

  • pKa Values : Phosphonic acids (pKa₁ ~1.5–2.5, pKa₂ ~6.5–7.5) are stronger acids than phosphinic acids (pKa ~2.5–4.0) due to additional oxygen atoms stabilizing deprotonation .
  • Titration Methods : Use potentiometric titration in aqueous or mixed solvents (e.g., H₂O/MeOH) to measure stepwise dissociation .

Advanced Note : Computational studies (DFT) can model protonation states and predict reactivity in metal coordination .

Advanced: How can conflicting data on the thermal stability of this compound be resolved?

Q. Methodological Answer :

  • TGA/DSC Analysis : Conduct under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways (e.g., P-C bond cleavage vs. oxidation) .
  • Variable-Temperature XRD : Monitor structural changes (e.g., loss of crystallinity or phase transitions) up to 300°C .

Case Study : Discrepancies in reported melting points may arise from hydration states; characterize samples via Karl Fischer titration .

Advanced: What strategies optimize metal-coordination studies with this phosphonic acid?

Q. Methodological Answer :

  • pH Control : Adjust to 4–6 to ensure partial deprotonation (HPO₃⁻) for chelation without precipitation .
  • Competition Experiments : Use EDTA or citrate buffers to quantify binding constants (log K) via UV-Vis or ICP-OES .
  • Single-Crystal Analysis : Co-crystallize with transition metals (e.g., Cu²⁺, Fe³⁺) to determine coordination geometry .

Example : For lanthanide complexes, employ luminescence quenching assays to assess ligand efficiency .

Advanced: How can researchers differentiate this compound from phenylphosphinic acid in mixed samples?

Q. Methodological Answer :

  • ³¹P NMR : Phosphonic acids show two distinct peaks (for two P-OH groups), while phosphinic acids exhibit one .
  • LC-MS/MS : Use hydrophilic interaction chromatography (HILIC) with negative-ion mode (m/z 158.09 for [M-H]⁻) .
  • Ion-Exchange Chromatography : Separate based on charge differences at pH 7 (phosphonic acid: −2; phosphinic acid: −1) .

Advanced: What mechanistic insights explain its role in catalysis or bioactivity?

Q. Methodological Answer :

  • Enzyme Inhibition : Test against phosphatases (e.g., alkaline phosphatase) via colorimetric assays (e.g., pNPP hydrolysis) to evaluate competitive binding .
  • Surface Functionalization : Immobilize on TiO₂ or SiO₂ via phosphonate anchoring; characterize with XPS or AFM to study self-assembly kinetics .

Case Study : Structural analogs like glyphosate (N-phosphonomethyl glycine) inhibit EPSP synthase via substrate mimicry; compare binding modes using docking simulations .

Methodological Table: Synthesis Routes Comparison

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
HCl Hydrolysis37% HCl, reflux, 8h65–75>95%Side-product formation
McKenna DealkylationBrSiMe₃, then MeOH, 25°C80–90>98%Moisture sensitivity
H₂O₂ Oxidation30% H₂O₂, pH 4, 70°C70–8090–95%Over-oxidation to phosphate

Data Contradiction Analysis: Stability in Aqueous Media

Conflict : Some studies report hydrolysis at pH >8, while others note stability up to pH 10.
Resolution :

  • Conduct kinetic studies at varying pH (2–12) with ³¹P NMR monitoring.
  • Consider buffer effects (e.g., phosphate buffers may accelerate degradation via nucleophilic attack) .

Future Directions: Tailoring Derivatives for Advanced Applications

  • Functionalization : Introduce -NH₂ or -SH groups via Mannich or thiol-ene reactions for bioconjugation .
  • Hybrid Materials : Co-assemble with polymers (e.g., PEG) for drug delivery; characterize DLS and TEM .

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